6-Chloropyrazine-2-carbonyl chloride

Vue d'ensemble

Description

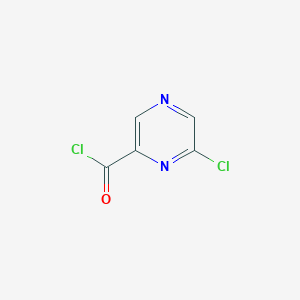

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2ClN2OCl It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Méthodes De Préparation

The synthesis of 6-Chloropyrazine-2-carbonyl chloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride. This method is widely used in laboratory settings for the preparation of this compound .

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of 2,4,6-trichlorobenzoyl chloride as a reagent, which avoids the use of thionyl chloride, a compound listed under the Chemical Weapons Convention .

Analyse Des Réactions Chimiques

6-Chloropyrazine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.

Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in the synthesis of various pharmaceuticals.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline yields 6-chloropyrazine-2-carboxamide .

Applications De Recherche Scientifique

6-Chloropyrazine-2-carbonyl chloride has diverse applications in scientific research:

Medicine: It serves as a precursor in the synthesis of potential anti-tuberculosis agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Chloropyrazine-2-carbonyl chloride and its derivatives involves the inhibition of specific enzymes and pathways in microorganisms. For instance, its derivatives have been shown to inhibit the enzyme enoyl-ACP-reductase in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

6-Chloropyrazine-2-carbonyl chloride can be compared with other similar compounds, such as:

6-Chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

5-Fluoropyrazine-2-carboxylic acid: This compound has been studied for its herbicidal properties and shows structural similarities with this compound.

3-Chloropyrazine-2-carboxamide: This compound exhibits antibacterial activity and is structurally related to this compound.

The uniqueness of this compound lies in its specific reactivity and the range of bioactive derivatives that can be synthesized from it.

Activité Biologique

Overview

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula CHClNOCl. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antimicrobial, antifungal, and antiviral agents.

The compound features an acid chloride functional group, making it highly reactive and suitable for various chemical reactions. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, such as amines and alcohols. Additionally, it can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.

The biological activity of this compound and its derivatives primarily involves the inhibition of specific enzymes in microorganisms. Notably, its derivatives have been shown to inhibit enoyl-ACP-reductase in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, a key component of the bacterial cell wall.

Antimicrobial Activity

Research indicates that this compound is effective against various microbial strains:

- Antimycobacterial Activity : Several derivatives have demonstrated significant activity against Mycobacterium tuberculosis. For instance, compounds derived from this precursor have been reported with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Antibacterial Activity : Compounds synthesized from this compound have shown activity against clinically relevant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specific derivatives exhibited MIC values around 7.81 µM against S. aureus .

- Antifungal Activity : Some derivatives also exhibit antifungal properties, with notable efficacy against strains like Candida albicans. The highest antifungal activity was recorded for compounds with MIC values below 62.5 µmol/L .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities:

- Study on N-Benzylpyrazine Derivatives : A study synthesized N-benzyl-3-chloropyrazine-2-carboxamides and tested their antimycobacterial activity against multiple strains. The most effective compounds were identified with MICs comparable to established drugs like pyrazinamide (PZA) .

- Antimicrobial Assays : In vitro assays demonstrated that certain derivatives had significant antibacterial activity against gram-positive bacteria, while others showed promising antifungal properties .

- Cytotoxicity Studies : Cytotoxicity was assessed using HepG2 cell lines; some compounds exhibited low cytotoxicity (IC values exceeding 400 µM), indicating a favorable therapeutic index for further development .

Data Table

Propriétés

IUPAC Name |

6-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYKRNKLQNXGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569093 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148673-71-6 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.